An In-Depth Technical Guide to 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid: Structure, Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 6-Amino-5-methoxy-1H-indole-2-carboxylic Acid: Structure, Properties, Synthesis, and Potential Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to blockbuster drugs. Its unique electronic properties and the ability to participate in hydrogen bonding make it a privileged structure for interacting with biological targets. Within this broad family, highly functionalized indoles serve as versatile building blocks for creating novel therapeutics.
This technical guide provides a comprehensive overview of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a trifunctional indole derivative. The strategic placement of an amino group, a methoxy group, and a carboxylic acid on the indole core presents a rich platform for synthetic diversification. While specific data on this exact molecule is limited, this paper, grounded in established chemical principles and data from closely related analogues, aims to equip researchers, chemists, and drug development professionals with a robust understanding of its chemical identity, a plausible synthetic strategy, and its potential as a high-value intermediate in modern drug discovery.
Part 1: Chemical Identity and Physicochemical Properties
The structure of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid features an indole ring system substituted at position 2 with a carboxylic acid, at position 5 with a methoxy group, and at position 6 with an amino group. This arrangement of electron-donating (amino, methoxy) and electron-withdrawing (carboxylic acid) groups dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| IUPAC Name | 6-amino-5-methoxy-1H-indole-2-carboxylic acid | - |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Computed |
| Molecular Weight | 206.20 g/mol | Computed |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)N | Computed |
| CAS Number | Not assigned | - |
| Topological Polar Surface Area | 93.3 Ų | Computed[1] |
| Hydrogen Bond Donors | 3 | Computed[1] |
| Hydrogen Bond Acceptors | 4 | Computed[1] |
| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred[2] |
| Predicted Appearance | Off-white to light brown crystalline solid. | Inferred |
Part 2: Proposed Synthesis and Purification
A robust synthesis of indole derivatives often relies on the Fischer indole synthesis, a reliable method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone. For a highly substituted target like 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, a multi-step sequence starting from a commercially available substituted aniline is the most logical approach. The causality behind this choice lies in its modularity, allowing for the precise installation of functional groups prior to the critical ring-forming step.
Conceptual Retrosynthetic Pathway
The synthesis can be envisioned by disconnecting the indole ring, a strategy that points towards a Japp-Klingemann type Fischer-indole synthesis, a well-documented and scalable method for preparing indole-2-carboxylic acid esters.[3][4]
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: A Proposed Synthetic Route
This protocol is a hypothetical, self-validating system based on established chemical transformations for analogous molecules.[3]
Step 1: Diazotization of 4-Methoxy-3-nitroaniline
-
In a jacketed reactor cooled to 0-5 °C, suspend 4-methoxy-3-nitroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) in water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.
Step 2: Japp-Klingemann Azo Coupling
-
In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.2 eq) and sodium acetate (3.0 eq) in ethanol and water at room temperature.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the ketoester solution. A brightly colored precipitate (the hydrazone) should form.
-
Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.
-
Filter the solid hydrazone, wash with cold water, and dry under vacuum. Causality: Sodium acetate acts as a buffer to facilitate the electrophilic attack of the diazonium salt onto the enolate of the ketoester.
Step 3: Fischer Indole Synthesis
-
Suspend the dried hydrazone intermediate (1.0 eq) in absolute ethanol.
-
Saturate the solution with dry hydrogen chloride gas at 0 °C, or use a pre-made solution of ethanolic HCl.
-
Heat the mixture to reflux (approx. 78 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into ice-water. The product, ethyl 5-methoxy-6-nitro-1H-indole-2-carboxylate, will precipitate.
-
Filter the solid, wash with water, and dry. Causality: The strong acid catalyzes the[5][5]-sigmatropic rearrangement of the hydrazone, followed by cyclization and elimination of ammonia to form the indole ring.[3]
Step 4: Nitro Group Reduction
-
Dissolve the nitro-indole ester from Step 3 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).
-
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate. Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines with minimal side products.
Step 5: Saponification (Ester Hydrolysis)
-
Dissolve the amino-indole ester from Step 4 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).
-
Cool the solution to room temperature and carefully acidify with cold 1M HCl to a pH of ~5-6. The product, 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, will precipitate.
-
Filter the solid, wash with cold water to remove salts, and dry under vacuum.
Purification
The final product can be purified by recrystallization from an ethanol/water or methanol/water solvent system. The choice of solvent leverages the compound's moderate polarity, ensuring high solubility at elevated temperatures and poor solubility upon cooling for efficient recovery. For higher purity, column chromatography on silica gel using a gradient of methanol in dichloromethane may be employed.
Part 3: Potential Applications in Drug Discovery
The true value of 6-Amino-5-methoxy-1H-indole-2-carboxylic acid lies in its potential as a versatile scaffold for generating libraries of complex molecules. The three distinct functional groups offer orthogonal handles for chemical modification.
-
CNS Disorders: Isomeric hydroxy-methoxy-indole-2-carboxylic acids are known metabolites in the eumelanin pathway and have been studied as markers for melanoma.[6] Furthermore, related 5-methoxyindole derivatives are used as building blocks for serotonin-related compounds and tryptamine derivatives targeting central nervous system disorders.[7] The title compound could serve as a precursor for novel ligands targeting serotonin or other neurotransmitter receptors.
-
Antiparasitic Agents: Indole-2-carboxamides have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] The carboxylic acid of the title compound can be readily converted to a diverse range of amides to explore this therapeutic area.
-
Oncology and Dermatology: As a close analogue of melanin precursors like 5,6-dihydroxyindole-2-carboxylic acid (DHICA), this compound could be a valuable tool in studying melanogenesis or developing agents that modulate pigment production.[9][10]
Workflow for Derivative Library Synthesis
The molecule is an ideal starting point for parallel synthesis to rapidly generate a library of drug-like molecules for screening.
Caption: Synthetic diversification from the core scaffold.
Part 4: Safety and Handling
While specific toxicology data is unavailable, related indole carboxylic acids and aromatic amines warrant careful handling.
-
Hazard Statements: Based on analogous compounds, it is likely to be irritating to the eyes, respiratory system, and skin.[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The amino group makes it susceptible to air oxidation over time, so storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Conclusion
6-Amino-5-methoxy-1H-indole-2-carboxylic acid represents a promising, albeit underexplored, chemical entity. Its trifunctional nature makes it a highly valuable building block for the synthesis of complex molecular architectures. By leveraging established synthetic methodologies such as the Fischer-indole synthesis, this compound can be accessed in a logical and scalable manner. Its structural similarity to biologically active indole classes suggests significant potential for applications in CNS disorders, infectious diseases, and oncology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately unlock the full potential of this versatile indole scaffold in their drug discovery and development programs.
References
-
ChemBK. (2024, April 9). 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. Available from: [Link]
-
Molbase. (n.d.). ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride 1329494-86-1 wiki. Available from: [Link]
-
Barabanov, M. A., Martyanov, G. S., & Pestov, A. V. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 56(11), 1364-1366. Available from: [Link]
-
Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica, 64(3), 185-190. Available from: [Link]
-
Szafraniec-Gorol, G., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2187. Available from: [Link]
-
MySkinRecipes. (n.d.). 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid. Available from: [Link]
-
De Vita, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 7(5), 1168-1183. Available from: [Link]
-
De Koning, P. D., et al. (2004). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 8(3), 469-472. Available from: [Link]
-
Panzella, L., et al. (2020). Gelatin-Based Hydrogels for the Controlled Release of 5,6-Dihydroxyindole-2-Carboxylic Acid, a Melanin-Related Metabolite with Potent Antioxidant Activity. Molecules, 25(6), 1362. Available from: [Link]
-
Heinrich, T., & Biemel, K. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Available from: [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid [myskinrecipes.com]
- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. Gelatin-Based Hydrogels for the Controlled Release of 5,6-Dihydroxyindole-2-Carboxylic Acid, a Melanin-Related Metabolite with Potent Antioxidant Activity | MDPI [mdpi.com]
